4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate
Description
Properties
IUPAC Name |
[4-[benzenesulfonyl(phenoxycarbonyl)amino]naphthalen-1-yl] phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21NO7S/c32-29(36-22-12-4-1-5-13-22)31(39(34,35)24-16-8-3-9-17-24)27-20-21-28(26-19-11-10-18-25(26)27)38-30(33)37-23-14-6-2-7-15-23/h1-21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOPOBXLDBIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)OC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate typically involves multiple steps:
Formation of the Benzenesulfonamide Intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.
Naphthalene Derivative Preparation: The naphthalene core is functionalized with suitable substituents to prepare the naphthalene derivative.
Coupling Reaction: The final step involves coupling the benzenesulfonamide intermediate with the naphthalene derivative using a carbonate source, such as phenyl chloroformate, under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be employed in biological assays to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Nitronaphthalen-1-yl)-4-Methoxybenzenesulfonamide
- Structure : Contains a nitro group at the naphthalene C4 position and a methoxy-substituted benzenesulfonamide.
- Key Difference: Lacks the phenoxycarbonyl and phenyl carbonate groups present in the target compound.
- Synthesis : Prepared via nucleophilic substitution of 1-nitro-4-chloronaphthalene with 4-methoxybenzenesulfonamide (yield: ~70%) .
- Applications : Intermediate in synthesizing bioactive amines via hydrogenation .
Benzenesulfonamide, 4-Amino-N-1-Naphthalenyl-
- Structure: Features an amino group on the benzene ring and a naphthalenyl sulfonamide.
- Key Difference : Simpler structure without ester/carbonate functionalities.
- Properties : Molecular weight = 298.36 g/mol, LogP = 4.95, indicative of moderate lipophilicity .
- Applications : Explored in early-stage drug discovery for kinase inhibition .
N-(4-Aminonaphthalen-1-yl)-4-Methoxybenzenesulfonamide Hydrochloride
- Structure : Reduced nitro to amine on naphthalene; retains methoxybenzenesulfonamide.
- Key Difference: Polar amino group enhances solubility compared to the nitro or phenoxycarbonyl derivatives.
- Synthesis : Hydrogenation of nitro precursor using Pd/C under H₂ (35–40 psi), yielding 98% .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~470* | ~5.2 | Low (hydrophobic) | Phenoxycarbonyl, carbonate |
| N-(4-Nitronaphthalen-1-yl)-4-Methoxybenzenesulfonamide | 328.34 | 3.8 | Moderate | Nitro, methoxy, sulfonamide |
| Benzenesulfonamide, 4-Amino-N-1-Naphthalenyl- | 298.36 | 4.95 | Moderate | Amino, sulfonamide |
| N-(4-Aminonaphthalen-1-yl)-4-Methoxybenzenesulfonamide | 314.35 | 3.2 | High | Amino, methoxy, sulfonamide |
Enzyme Inhibition Potential
- Target Compound: The phenoxycarbonyl group may enhance binding to enzymes like carbonic anhydrase (CA), similar to biphenyl-sulfonamide derivatives (e.g., compound 4 in showed IC₅₀ = 12 nM against CA IX). Hydrophobic naphthalene and phenyl groups could improve membrane permeability .
- Analogues: N-(4-Methoxyphenyl)sulfonamides (e.g., ): Demonstrated moderate CA inhibition (IC₅₀ ~50–100 nM) but lower potency than biphenyl derivatives.
Stability and Reactivity
- Phenoxycarbonyl Group: Likely hydrolytically labile under basic or enzymatic conditions, unlike stable sulfonamide linkages. This contrasts with ’s compound, which lacks such reactive esters .
- Naphthalene Core: Electron-rich systems (e.g., amino-substituted naphthalenes) are prone to oxidation, whereas nitro or methoxy groups stabilize the structure .
Biological Activity
4-[N-(phenoxycarbonyl)benzenesulfonamido]naphthalen-1-yl phenyl carbonate, with CAS number 448199-70-0, is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound features a naphthalene core, which is known for its pharmacological properties, and various functional groups that may enhance its biological efficacy.
Molecular Structure
The molecular formula for this compound is C30H21NO7S, and it has a molecular weight of approximately 539.56 g/mol. The structural representation can be summarized as follows:
- Core Structure : Naphthalene ring system
- Functional Groups :
- Phenoxycarbonyl group
- Benzenesulfonamide moiety
- Phenyl carbonate
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Below are some key findings from the literature:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzenesulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial effects.
Anticancer Properties
Studies have shown that naphthalene derivatives often possess anticancer activity. For instance, compounds that share structural similarities with this compound have been tested against various cancer cell lines, demonstrating inhibitory effects on cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds suggests that this compound may also exhibit similar properties. In vitro assays have indicated that naphthalene derivatives can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer Activity | Reported IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells and A549 lung cancer cells. |
| Study 3 | Anti-inflammatory Activity | Showed reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting potential therapeutic applications in inflammatory conditions. |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in inflammation or microbial resistance pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
